molecular formula C23H37N7O5S B2405244 H-Met-arg-phe-ala-OH CAS No. 67368-29-0

H-Met-arg-phe-ala-OH

Cat. No. B2405244
CAS RN: 67368-29-0
M. Wt: 523.65
InChI Key: UWTASUKCZNGRDU-DKIMLUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Met-arg-phe-ala-OH”, also known as MRFA, is a tetrapeptide with the molecular formula C23H37N7O5S . It is used as a calibration standard in mass spectrometry (ESI) . MRFA has been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .


Synthesis Analysis

MRFA is synthesized for research and development use . It is used as a marker in an unambiguous method for sequencing tetrapeptides using FAB, MI, and collisional activation spectra in combination .


Molecular Structure Analysis

The IUPAC name for MRFA is (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid . The molecular weight is 523.7 g/mol .


Chemical Reactions Analysis

MRFA is a substrate for dipeptidyl peptidase III from human erythrocytes and for snapalysin . It has been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .


Physical And Chemical Properties Analysis

MRFA has a molecular weight of 523.7 g/mol and a computed XLogP3 of -3.8 . The molecular formula is C23H37N7O5S .

Scientific Research Applications

  • Peptide Synthesis and Structure-Activity Relationships :

    • A study on the synthesis of cyclic and cyclically branched tachykinin partial sequences, including the homodet-cyclic eledoisin(6-11)-hexapeptide, explored the dual agonistic and antagonistic effects at the guinea-pig ileum, showing the complexity of peptide interactions (Neubert et al., 1985).
    • Another research focused on the structure-activity relationship of opiorphin, a human peptide inhibiting enkephalin degradation, revealed that the Phe(3) residue is critical for inhibiting specific ectoenkephalinases (Rosa et al., 2012).
  • Biochemical and Pharmacological Applications :

    • Research on brain neuropeptides that modulate the action of morphine found that peptides with the sequence Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe- NH2 and Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 affect pain perception (Yang et al., 1985).
    • In a study on the sensor domain of Ec DOS Protein, the roles of Arg-97 and Phe-113 in regulating distal ligand binding to heme were investigated, highlighting the complexity of protein-ligand interactions (El-Mashtoly et al., 2008).
  • Molecular Interactions and Complex Formation :

    • The interaction of cisplatin with methionine- and histidine-containing peptides revealed the complex dynamics of peptide-metal interactions, which is crucial for understanding drug mechanisms (Hahn et al., 2001).
    • A study on the affinity scale for the interaction of amino acids with silica surfaces, including Phe, provided insights into the adsorption processes of amino acids, relevant for material science and surface chemistry (Rimola et al., 2009).

Safety and Hazards

MRFA is for R&D use only and not for medicinal, household or other use . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

MRFA is used as a calibration standard in mass spectrometry (ESI), which suggests its potential use in analytical chemistry . Furthermore, its role as a competitive inhibitor of an enkephalin-generating endopeptidase suggests potential applications in neurological research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTASUKCZNGRDU-DKIMLUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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